Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzyl group, a fluorobenzyl ether, a methoxy group, and a morpholine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the brominated benzyl group can produce benzyl alcohol.
Scientific Research Applications
Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological activity, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-bromo-2-fluorobenzoyl)acetate
- Ethyl (2-bromo-5-fluorobenzoyl)acetate
- Methyl 2-bromo-5-methoxybenzoate
Uniqueness
Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the morpholine ring, distinguishes it from other similar compounds and enhances its potential for diverse applications.
Properties
Molecular Formula |
C28H30BrFN2O5 |
---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
ethyl 5-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C28H30BrFN2O5/c1-3-36-28(33)23-16-22(8-9-25(23)32-10-12-35-13-11-32)31-17-20-14-24(29)27(26(15-20)34-2)37-18-19-4-6-21(30)7-5-19/h4-9,14-16,31H,3,10-13,17-18H2,1-2H3 |
InChI Key |
HAWKHOZXXLXFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC)N4CCOCC4 |
Origin of Product |
United States |
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